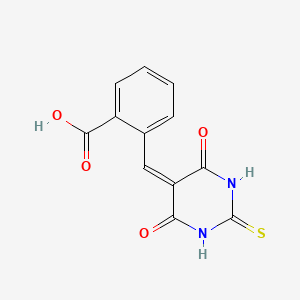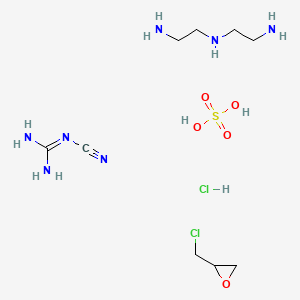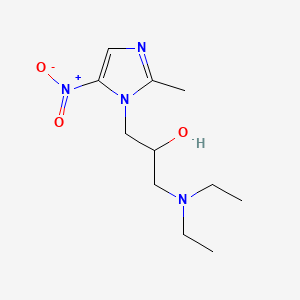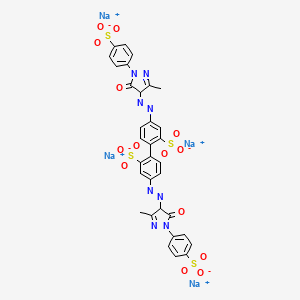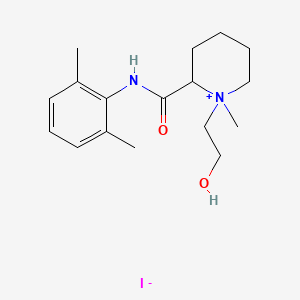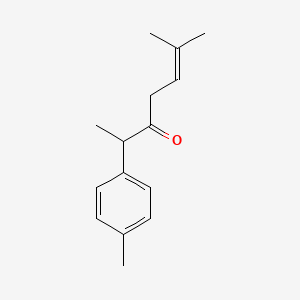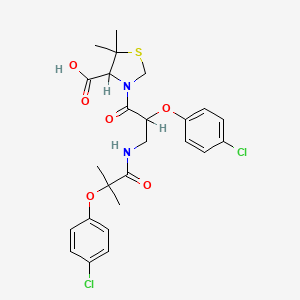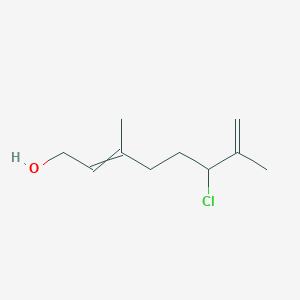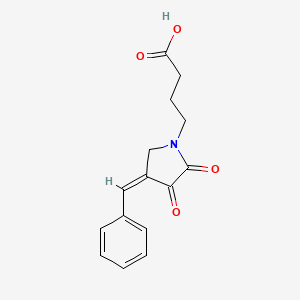
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The benzylidene group attached to the pyrrolidine ring adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then converted into the desired product by treatment with secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share a similar pyrrolidine ring structure but differ in their substituents and functional groups.
4-[4-(2,5-Dioxopyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: This compound has a similar core structure but includes additional functional groups that may alter its reactivity and biological activity.
Uniqueness
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid is unique due to its specific structural features, including the benzylidene group and the pyrrolidine ring
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
4-[(4Z)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C15H15NO4/c17-13(18)7-4-8-16-10-12(14(19)15(16)20)9-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18)/b12-9- |
Clave InChI |
BDZKNRUVTMJCGF-XFXZXTDPSA-N |
SMILES isomérico |
C1/C(=C/C2=CC=CC=C2)/C(=O)C(=O)N1CCCC(=O)O |
SMILES canónico |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


